N-(2-Bromo-4-nitrophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

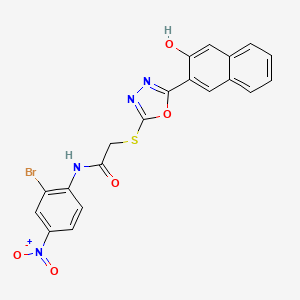

N-(2-Bromo-4-nitrophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a thioacetamide group, a bromo-nitrophenyl substituent, and a hydroxynaphthyl moiety. Below, we compare this compound with structurally related derivatives, focusing on synthesis, spectral properties, and bioactivity.

Properties

Molecular Formula |

C20H13BrN4O5S |

|---|---|

Molecular Weight |

501.3 g/mol |

IUPAC Name |

N-(2-bromo-4-nitrophenyl)-2-[[5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C20H13BrN4O5S/c21-15-9-13(25(28)29)5-6-16(15)22-18(27)10-31-20-24-23-19(30-20)14-7-11-3-1-2-4-12(11)8-17(14)26/h1-9,26H,10H2,(H,22,27) |

InChI Key |

PKAOEAIGCUJCHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C3=NN=C(O3)SCC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-nitrophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the bromine and nitro groups: Bromination and nitration reactions are carried out on the aromatic ring using bromine or bromine-containing reagents and nitric acid or nitrating mixtures, respectively.

Coupling reactions: The final step involves coupling the oxadiazole derivative with the brominated and nitrated aromatic compound under suitable conditions, often using a base and a coupling agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group on the naphthalene ring can undergo oxidation to form quinones.

Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

Synthesis of novel compounds: Used as a building block for the synthesis of more complex molecules.

Catalysis: Potential use in catalytic reactions due to its functional groups.

Biology

Biological assays: Used in the study of enzyme interactions and inhibition.

Drug development: Potential lead compound for the development of new pharmaceuticals.

Medicine

Therapeutic agents: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

Materials science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-nitrophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows it to engage in various interactions at the molecular level, influencing biological pathways and processes.

Comparison with Similar Compounds

Core Heterocycle Variations

- Target Compound : Contains a 1,3,4-oxadiazole ring, which enhances electron-withdrawing properties and metabolic stability .

- Thiadiazole Analogues: Compounds such as N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) () replace oxadiazole with 1,3,4-thiadiazole. Thiadiazoles exhibit lower aromatic stability but higher lipophilicity, affecting solubility and membrane permeability .

Substituent Analysis

- Compound 14 () features a 4-bromophenylquinoline group, which increases steric bulk and may reduce solubility compared to the target’s hydroxynaphthyl .

Physicochemical Properties

Melting Points and Yields

- The target compound’s molecular weight (449.28) is comparable to derivatives like 4b but higher than simpler analogues (e.g., 5h ).

- High melting points (>300°C in 4b ) correlate with strong intermolecular forces (e.g., hydrogen bonding from sulfamoyl groups) , while the target’s nitro and bromo groups may similarly elevate its melting point.

Spectral Data Comparisons

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

Anticancer Potential

Biological Activity

N-(2-Bromo-4-nitrophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including bromine, nitro, hydroxyl, and an oxadiazole moiety. Its molecular formula is C20H13BrN4O5S with a molecular weight of 501.3 g/mol. The presence of these functional groups allows for diverse chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole moiety is known for its role in enhancing the compound's pharmacological properties, potentially influencing enzyme inhibition and receptor binding. The bromine and nitro groups may also contribute to its reactivity and interaction with biomolecules.

Biological Activities

Research has indicated that this compound exhibits several potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.

- Anticancer Potential : The compound's structural features indicate possible anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells.

- Antioxidant Properties : The presence of hydroxyl groups may endow the compound with antioxidant capabilities, which could be beneficial in mitigating oxidative stress.

Case Studies

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of the compound on different cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.

Cell Line IC50 (µM) Mechanism MDA-MB-231 (Breast Cancer) 15 ± 2 Induction of apoptosis HeLa (Cervical Cancer) 12 ± 1 Cell cycle arrest -

Antimicrobial Testing :

- In vitro assays demonstrated that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 18 ± 1 Escherichia coli 15 ± 0.5

Synthesis

The synthesis of this compound involves multiple steps:

- Formation of the Oxadiazole Moiety : Reaction between appropriate hydrazine derivatives and carboxylic acids.

- Bromination : Selective bromination of the nitrophenyl group.

- Thioacetylation : Introduction of the thioacetamide group through nucleophilic substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.